molecular formula C21H22ClN5O5S2 B2584750 Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851980-27-3

Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2584750
CAS No.: 851980-27-3
M. Wt: 524.01
InChI Key: AWONOMOUJUIQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional molecule featuring a piperazine core substituted with an ethyl carboxylate group, a sulfonyl-linked phenyl ring, and a hydrazinecarbonyl bridge connecting to a 6-chlorobenzo[d]thiazol moiety. The sulfonyl group enhances metabolic stability, while the hydrazinecarbonyl linkage and chlorinated thiazole ring may contribute to specific binding interactions. Synthesis likely involves sequential coupling reactions, such as sulfonylation, hydrazine condensation, and heterocycle formation, similar to methods described in related studies .

Properties

IUPAC Name

ethyl 4-[4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONOMOUJUIQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a sulfonamide and a hydrazinecarbonyl group, with a chlorobenzo[d]thiazole substituent. Its molecular formula is C21H24ClN5O4SC_{21}H_{24}ClN_{5}O_{4}S, and it has a molecular weight of approximately 461.96 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, compounds with similar structures have been shown to interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects by reducing the production of prostaglandins .

Pharmacological Activities

1. Anti-inflammatory Activity:

  • Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting COX enzymes. This suggests that this compound may also possess similar effects.

2. Anticancer Potential:

  • The compound's structural components are reminiscent of other benzothiazole derivatives known for their anticancer activities. Benzothiazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

3. Enzyme Inhibition:

  • Similar compounds have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, which could be relevant for developing treatments for pigmentation disorders .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of related compounds:

StudyFindings
Benzothiazole Analogues Investigated various benzothiazole derivatives for their therapeutic potential across multiple diseases, highlighting their role as enzyme inhibitors and anti-inflammatory agents .
Tyrosinase Inhibitors Identified derivatives that effectively inhibit tyrosinase activity, suggesting potential applications in dermatological treatments .
Anti-cancer Studies Evaluated the cytotoxic effects of benzothiazole-based compounds on various cancer cell lines, demonstrating significant inhibition of cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives from the evidence, focusing on core motifs, substituents, and reported bioactivities:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Piperazine-sulfonyl-hydrazine-thiazole 6-Chlorobenzo[d]thiazol, ethyl carboxylate, sulfonylphenyl Not explicitly reported in evidence -
3a (Thiazolylhydrazone, ) Thiazole-hydrazone-piperazine 4-Fluorophenylpiperazine, phenylthiazole AChE inhibition (IC₅₀: 1.2 µM)
16/17 (Thiazol-2-ylhydrazone, ) Thiazole-hydrazone 3-Nitrophenyl, pyridinylmethylene hMAO-B inhibition (IC₅₀: 0.8–2.1 µM), antioxidant
Ethyl 4-(methylsulfonyl)phenyl derivative () Piperazine-hydroxyethyl Methylsulfonylphenyl, hydroxyethyl Not reported
Compound 3a () Thiazole-hydrazone-fluorophenylpiperazine 4-Fluorophenylpiperazine, benzylidenehydrazine Structural analogue; activity unspecified
Ethyl 4-(difluorobenzoyl)piperazine () Piperazine-carbonyl 2,6-Difluorobenzoyl, ethyl carboxylate Not reported

Key Structural Differences and Implications

Core Heterocycles: The target compound’s benzo[d]thiazole distinguishes it from pyridazinones () and oxadiazoles (). Thiazoles are known for electron-rich properties, enhancing π-π stacking in enzyme active sites . Compared to tetrahydropyrimidines (), the sulfonyl group in the target may improve solubility and hydrogen-bonding capacity .

Substituent Effects :

  • The 6-chloro group on the thiazole may increase lipophilicity and membrane permeability versus nitro () or fluoro () substituents.
  • The sulfonylphenyl moiety could enhance metabolic stability compared to carbonyl or acetyl groups () .
  • Ethyl carboxylate on piperazine may balance solubility and bioavailability, contrasting with trifluoromethyl () or hydroxyethyl () groups.

Fluorophenylpiperazine derivatives () exhibit CNS activity, implying the target’s piperazine core may facilitate blood-brain barrier penetration.

Research Findings and Implications

While direct bioactivity data for the target compound are absent in the evidence, structural analogues provide insights:

  • Enzyme Inhibition Potential: Thiazole-hydrazones in and inhibit AChE and MAO-B with IC₅₀ values in the micromolar range, suggesting the target may share these activities.
  • Antioxidant Capacity : Nitrophenyl derivatives () exhibit radical-scavenging effects, which the target’s electron-withdrawing chloro group might enhance.
  • Drug-Likeness : The sulfonyl group and ethyl carboxylate likely improve pharmacokinetics over methylsulfonyl () or trifluoromethyl () analogues.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

Thiazole Ring Formation : Cyclization of precursors under controlled heating (60–80°C) in anhydrous solvents like DMF or THF .

Sulfonylation : Reaction of the phenyl intermediate with chlorosulfonic acid, requiring inert atmosphere (N₂/Ar) to avoid side reactions .

Piperazine Coupling : Nucleophilic substitution using ethyl chloroformate, optimized at pH 8–9 and 0–5°C to prevent hydrolysis .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Table: Reaction Optimization Parameters

StepTemperatureSolventCatalystYield (%)
Thiazole Formation80°CDMFNone65–75
SulfonylationRTDCMPyridine70–80
Piperazine Coupling0–5°CTHFEt₃N60–70

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton/environment signals (e.g., piperazine CH₂ at δ 3.2–3.5 ppm; benzo[d]thiazole aromatic protons at δ 7.5–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .

Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 519.12) and fragmentation patterns .

HPLC-PDA : Purity assessment (C18 column, gradient elution) .

Q. Key Table: Analytical Data

TechniqueCritical ParametersPurpose
¹H NMRDMSO-d₆, 400 MHzFunctional group confirmation
HRMSESI+, resolution 30,000Molecular formula validation
HPLC90:10 MeOH/H₂O, 1 mL/minPurity >95%

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

Thermal Stability :

  • TGA/DSC : Determines decomposition temperature (e.g., TGA onset at ~200°C) .
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity .

pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC for degradation products .

Light Sensitivity : UV-vis spectroscopy (λ 250–400 nm) under controlled irradiation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against therapeutic targets?

Methodological Answer:

Functional Group Modulation :

  • Replace the 6-chloro group on benzo[d]thiazole with -F or -CF₃ to enhance lipophilicity and target binding .
  • Modify the piperazine N-substituent (e.g., ethyl carboxylate → tert-butyl) to improve metabolic stability .

Biological Assays :

  • Enzyme Inhibition : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence polarization .
  • Cellular Uptake : LC-MS quantification in cell lysates post-treatment (e.g., HeLa cells) .

Q. Key Table: SAR Modifications and Bioactivity

ModificationTargetIC₅₀ (nM)LogP
6-Cl → 6-CF₃EGFR12 ± 1.23.5
Ethyl → tert-butylCYP3A4>10002.8

Q. What in silico strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR) to simulate ligand-receptor interactions .
  • Prioritize poses with hydrogen bonds to key residues (e.g., Met793 in EGFR) .

Pharmacophore Modeling :

  • Define features (e.g., aromatic, H-bond acceptor) using Schrödinger Phase to align with known inhibitors .

MD Simulations :

  • GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What methodologies evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

ADME Profiling :

  • Caco-2 Permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates oral bioavailability .
  • Microsomal Stability : Incubate with liver microsomes; calculate t₁/₂ using LC-MS/MS .

In Vivo Studies :

  • Rodent PK : IV/PO dosing (1–5 mg/kg) with serial plasma sampling over 24h .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) autoradiography in organs .

Q. Key Table: Pharmacokinetic Parameters

ParameterValueMethod
LogD (pH 7.4)2.3Shake-flask HPLC
Plasma t₁/₂ (rat)3.2 hLC-MS/MS
Brain/Plasma Ratio0.05Autoradiography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.